molecular formula C16H32N2NaO4+ B084526 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, hydroxide, monosodium salt CAS No. 14350-94-8

1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, hydroxide, monosodium salt

Cat. No. B084526
CAS RN: 14350-94-8
M. Wt: 339.43 g/mol
InChI Key: IQAXFTQMKLVRBK-UHFFFAOYSA-M
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Description

Imidazolium-based ionic liquids are a type of organic halides and are well-known IL formers . They have been receiving attention as environmentally friendly solvents in various organic and inorganic syntheses . They have the ability to act not only as the solvent, but bring about additional benefits such as their ability to direct a chemical reaction .


Synthesis Analysis

A set of imidazolium-based ionic liquids has been synthesized . The functionalization of the imidazolium cation by enhancing its hydrogen bonding capacity, i.e., through the introduction of –OH groups or by diminishing it, i.e., through substitution of the ring hydrogen atoms by methyl groups is expected to change the inter-ionic interactions .


Molecular Structure Analysis

The solid-state structures of imidazolium-based ionic liquids have been characterized with means of single X-ray diffraction . This study provides hints towards new design concepts for IL design, similar to the common strategy of employing conformationally flexible ions .


Chemical Reactions Analysis

Imidazolium-based ionic liquids have astonishing diversity of physicochemical properties like ionic conductivity, low melting points and vapor pressure, polarity, possible hydrogen bonds and thermal stability in air and water . They have led to a multitude of applications beyond solvents, e.g., in catalysis .


Physical And Chemical Properties Analysis

Imidazolium-based ionic liquids have unique physical, chemical, and biological properties . They have the ability to act not only as the solvent, but bring about additional benefits such as their ability to direct a chemical reaction .

Safety And Hazards

Due to the wide use of ILs, increasing attention has been paid to their potential toxicological effects on humans and the environment . The risk of air pollution by ILs is minimal because of their nonvolatile characteristics, but in large-scale industrial applications they may be released into the aquatic environment through accidental spills or via effluents .

Future Directions

Imidazolium-based ionic liquids find their applications in chemical separations, electrochemistry, organic chemistry, polymer chemistry, biocatalysis, and for biomass conversion, solar and thermal energy conversion, biological and medical procedures, and others . Over the last years it has become clear, that the true advantage is the possibility to endow an IL with a desired set of properties for specific applications .

properties

IUPAC Name

sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-15-17-10-11-18(15,12-13-19)14-16(20)21;;/h19H,2-14H2,1H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAXFTQMKLVRBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904752
Record name sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide

CAS RN

14350-94-8
Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, hydroxide, sodium salt (1:1:1)
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Record name sodium;2-[1-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-1H-imidazolium hydroxide
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Record name SODIUM 1-(CARBOXYMETHYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-2-NONYL-1H-IMIDAZOLIUM HYDROXIDE
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